2-Chloro-6-propylimidazo[1,2-c]pyrimidin-5(6H)-one
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Overview
Description
2-Chloro-6-propylimidazo[1,2-c]pyrimidin-5(6H)-one is a heterocyclic compound that belongs to the imidazo[1,2-c]pyrimidine family. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents. The structure of this compound consists of a fused imidazole and pyrimidine ring system with a chlorine atom at the 2-position and a propyl group at the 6-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-6-propylimidazo[1,2-c]pyrimidin-5(6H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-chloro-3-nitropyridine with propylamine, followed by cyclization with formamide under acidic conditions to form the imidazo[1,2-c]pyrimidine core.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent reaction conditions and high yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-6-propylimidazo[1,2-c]pyrimidin-5(6H)-one can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 2-position can be substituted with different nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction Reactions: Reduction of the nitro group (if present) can lead to the formation of amino derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides. Reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are used under controlled conditions.
Reduction Reactions: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.
Major Products Formed
The major products formed from these reactions include various substituted imidazo[1,2-c]pyrimidine derivatives, which can be further functionalized for specific applications.
Scientific Research Applications
2-Chloro-6-propylimidazo[1,2-c]pyrimidin-5(6H)-one has several scientific research applications:
Medicinal Chemistry: It is used as a scaffold for the development of new drugs, particularly those targeting central nervous system disorders and cancer.
Biological Studies: The compound is studied for its potential as an enzyme inhibitor and its interactions with various biological targets.
Industrial Applications: It is used in the synthesis of agrochemicals and other industrially relevant compounds.
Mechanism of Action
The mechanism of action of 2-Chloro-6-propylimidazo[1,2-c]pyrimidin-5(6H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorine atom and the propyl group play crucial roles in binding to the active site of the target, leading to inhibition or modulation of its activity. The compound can interfere with cellular pathways, resulting in therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyrimidine: Similar in structure but lacks the chlorine and propyl substituents.
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with a similar fused ring system but different substituents.
Pyrimido[4,5-c]pyridazine: Contains a similar pyrimidine core but with different ring fusion and substituents.
Uniqueness
2-Chloro-6-propylimidazo[1,2-c]pyrimidin-5(6H)-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the chlorine atom and the propyl group enhances its reactivity and binding affinity to biological targets, making it a valuable compound in medicinal chemistry and other scientific research fields.
Properties
CAS No. |
61671-70-3 |
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Molecular Formula |
C9H10ClN3O |
Molecular Weight |
211.65 g/mol |
IUPAC Name |
2-chloro-6-propylimidazo[1,2-c]pyrimidin-5-one |
InChI |
InChI=1S/C9H10ClN3O/c1-2-4-12-5-3-8-11-7(10)6-13(8)9(12)14/h3,5-6H,2,4H2,1H3 |
InChI Key |
JDPJFGVGWUFMNH-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C=CC2=NC(=CN2C1=O)Cl |
Origin of Product |
United States |
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